REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[NH2:12])[CH:5]=[CH:4][CH:3]=1.[CH:13](=O)[C:14]1[C:15](=[CH:17][CH:18]=[CH:19][CH:20]=1)[OH:16]>C(O)C.[Pd]>[OH:16][C:15]1[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=1[C:13]1[NH:1][C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[C:10]([N:12]=1)=[CH:9][CH:8]=[CH:7]3
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC2=CC=CC(=C12)N
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Name
|
|
Quantity
|
7 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
|
Details
|
The mixture is stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 45 min.
|
Duration
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45 min
|
Type
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FILTRATION
|
Details
|
The mixture is then filtered
|
Type
|
WASH
|
Details
|
the filtrate is washed with ethanol and ether
|
Type
|
ADDITION
|
Details
|
The green solid is treated with heated dimethylformamide (charcoal)
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Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed from the product by filtration along with the charcoal
|
Type
|
TEMPERATURE
|
Details
|
The yellow-orange filtrate is cooled
|
Type
|
ADDITION
|
Details
|
upon addition of water
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)C=1NC=2C=CC=C3C=CC=C(N1)C23
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |